4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
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Overview
Description
The compound “4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid” is a complex organic compound. It likely contains a benzoic acid group, which is common in many pharmaceuticals and organic compounds . The “benzyloxy” and “methoxy” groups are types of ether, and the “chloro” refers to the presence of a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like Friedel-Crafts acylation, electrophilic aromatic substitution, or condensation reactions .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its structure and the conditions. For example, benzoic acids can react with bases to form salts, with acyl chlorides to form anhydrides, and can undergo decarboxylation under heat . The benzyloxy group might undergo reactions typical for ethers, such as cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of a benzoic acid group might make the compound acidic. The compound is likely to be solid at room temperature, given the presence of aromatic rings .Scientific Research Applications
Synthesis and Chemical Properties
4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid and its derivatives have been extensively studied for their chemical synthesis and properties. A significant study involved the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple steps including substitution, nitration, reduction, cyclization, and chlorination (Wang et al., 2015).
Solubility and Partition Coefficients
The solubility of various benzoic acid derivatives, including methoxybenzoic acids, in different solvents has been a focus of research. For instance, Abraham model correlations have been developed to describe solute transfer into solvents like 2-ethoxyethanol and 4-methyl-2-pentanol (Hart et al., 2015; Qian et al., 2019).
Antimicrobial Applications
Some derivatives of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid exhibit antimicrobial properties. A study on the synthesis of new 1,3,4-oxadiazole derivatives bearing a 5-chloro-2-methoxybenzohydrazide moiety revealed significant antibacterial and antifungal activities in the synthesized compounds (Kumar et al., 2013).
Environmental Impact
Research has also been conducted on the environmental impact of benzoic acid derivatives, including chloromethoxybenzoic acids, highlighting their presence in pesticides and the challenges they pose to soil microorganisms and environmental detoxification processes (Maga et al., 2021).
Photophysical Studies
The photochemistry of methoxylated benzoic acids, such as syringic acid, has been studied to understand their environmental photochemical behavior, revealing novel pH-dependent photosubstitution pathways (Dallin et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-5-methoxy-4-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYLFIFHGBXXRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid |
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